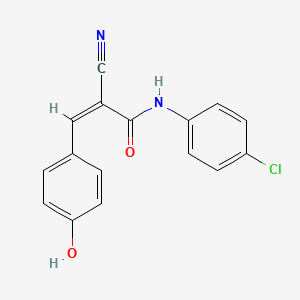
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, also known as TAK-715, is a synthetic compound that belongs to the family of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to inhibit the activity of a specific enzyme called p38 MAP kinase. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Mécanisme D'action
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of p38 MAP kinase, a member of the mitogen-activated protein kinase (MAPK) family. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of p38 MAP kinase activity by this compound leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of p38 MAP kinase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for p38 MAP kinase. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, including the development of more potent and selective inhibitors of p38 MAP kinase, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then treated with acrylonitrile in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain this compound as a white crystalline solid.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of p38 MAP kinase, which is known to play a critical role in the regulation of various cellular processes.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPCPSDPFGAI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
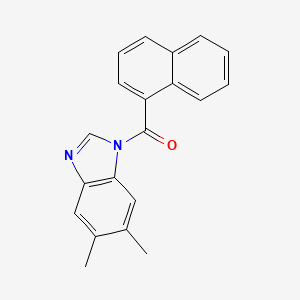
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
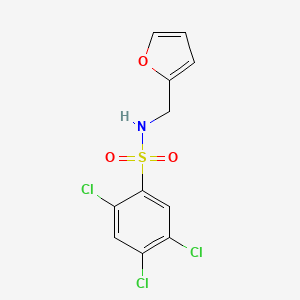
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
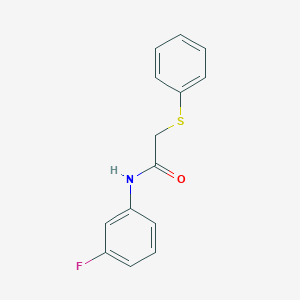
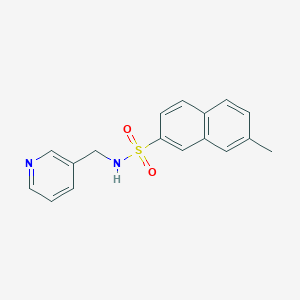
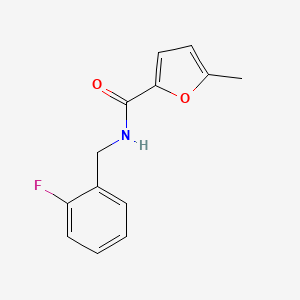
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)